Product packaging for Exostemin(Cat. No.:CAS No. 16281-62-2)

Exostemin

Cat. No.: B600400
CAS No.: 16281-62-2
M. Wt: 328.32
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Exostemin as a Natural Product

This compound is recognized as a natural product, meaning it is a chemical compound produced by a living organism, in this case, plants. Natural products serve as a significant source for the discovery of new compounds with diverse chemical structures and potential biological activities. This compound fits into this category as a secondary metabolite isolated from plant sources. naturalproducts.netcymitquimica.com

Historical Overview of this compound Discovery and Initial Characterization

Research into the phytochemical constituents of plants, particularly those within the Rubiaceae family, led to the discovery and initial characterization of this compound. Early chemical studies on species like Exostema caribaeum and Chiococca alba contributed to the identification of various 4-phenylcoumarins, including this compound. naturalproducts.netresearchgate.netresearchgate.net These investigations often involved the isolation of compounds from plant extracts using chromatographic techniques, followed by structural elucidation through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.netresearchgate.net The characterization established its molecular formula as C₁₈H₁₆O₆ and determined its structural features, including the presence of hydroxyl and methoxy (B1213986) groups on a 4-phenylcoumarin (B95950) core. naturalproducts.netbiosynth.com

Classification of this compound: Neoflavonoids and 4-Phenylcoumarins

This compound is classified within the group of neoflavonoids. naturalproducts.netresearchgate.net Neoflavonoids are a class of naturally occurring phenolic compounds that are characterized by a C15 skeleton arranged in a C6-C3-C6 pattern, specifically featuring a 4-phenylcoumarin (or 4-arylcoumarin) structure. researchgate.netresearchgate.netdokumen.pub This distinguishes them from the more common flavonoids, which typically have a C6-C3-C6 skeleton with a different arrangement (often a 2-phenylbenzopyran structure). dokumen.pub this compound, as an 8-hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one, is a specific type of 4-phenylcoumarin, defined by the substitution pattern on its coumarin (B35378) and phenyl rings. naturalproducts.net

Significance of the Exostema Genus in Phytochemical Research

The genus Exostema, belonging to the Rubiaceae family, is particularly significant in phytochemical research due to its richness in 4-phenylcoumarins and other secondary metabolites. ingentaconnect.comresearchgate.netplantaedb.com Species within this genus, such as Exostema mexicanum and Exostema caribaeum, have been investigated for their traditional medicinal uses, notably as substitutes for quinine (B1679958) in the treatment of malaria. ingentaconnect.comresearchgate.netresearchgate.net This traditional use has driven phytochemical studies to identify the active compounds responsible for their observed biological effects. Research on Exostema species has led to the isolation of numerous 4-phenylcoumarins, which are considered chemotaxonomic markers for this genus and related genera like Hintonia and Coutarea. ingentaconnect.com These studies not only contribute to the understanding of the chemical diversity within the Exostema genus but also provide a source of compounds like this compound for further investigation into their properties.

Detailed research findings on the isolation and characterization of this compound and related 4-phenylcoumarins from Exostema species are often reported in phytochemical studies. For example, investigations of Exostema mexicanum have yielded several 4-phenylcoumarin glycosides and aglycones. ingentaconnect.comresearchgate.net

Here is a table summarizing some key properties of this compound:

PropertyValueSource
Molecular FormulaC₁₈H₁₆O₆ naturalproducts.netbiosynth.com
Molecular Weight328.32 g/mol biosynth.com
Chemical ClassNeoflavonoid, 4-Phenylcoumarin, Neoflavone naturalproducts.netresearchgate.net
PubChem CID10471697 nih.gov
Natural Product SourceExostema acuminatum, Chiococca alba naturalproducts.net

Further research findings related to the occurrence of 4-phenylcoumarins in Exostema species highlight the genus's importance. Studies have isolated various 4-phenylcoumarins from different parts of these plants, contributing to a comprehensive phytochemical profile of the genus. researchgate.netresearchgate.netingentaconnect.complantaedb.com

Here is a table illustrating some 4-phenylcoumarins found in Exostema species:

Compound NameSource SpeciesReference
This compoundExostema acuminatum naturalproducts.net
4',8-dihydroxy-5,7-dimethoxy-4-phenylcoumarin (Exomexin A)Exostema mexicanum researchgate.net
3',4'-dihydroxy-5,7,8-trimethoxy-4-phenylcoumarin (Exomexin B)Exostema mexicanum researchgate.net
5,7,4'-trimethoxy-4-phenylcoumarinChiococca alba researchgate.netresearchgate.net
5-O-β-d-glucopyranosyl-4'-hydroxy-7-methoxy-4-phenylcoumarinExostema mexicanum ingentaconnect.com
5-O-beta-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarinExostema caribaeum researchgate.net

These findings underscore the significance of the Exostema genus as a source of structurally diverse 4-phenylcoumarins, with this compound being one notable example.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B600400 Exostemin CAS No. 16281-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16281-62-2

Molecular Formula

C18H16O6

Molecular Weight

328.32

IUPAC Name

8-hydroxy-5,7-dimethoxy-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-8-15(19)24-18-16(12)13(22-2)9-14(23-3)17(18)20/h4-9,20H,1-3H3

SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3O)OC)OC

Origin of Product

United States

Research on Exostemin S Isolation and Structural Elucidation

Methodologies for Exostemin Isolation from Botanical Sources

The isolation of this compound from plant material typically involves a series of steps aimed at extracting and purifying the compound from the complex mixture of secondary metabolites present in the botanical source.

This compound has been reported to be isolated from the genus Exostema, specifically Exostema caribaeum, and also from Coutarea hexandra, both belonging to the Rubiaceae family gla.ac.ukajol.inforesearchgate.net.

Initial steps in the isolation process often involve the extraction of plant material using suitable solvents. For instance, this compound has been isolated from the benzene (B151609) extract of Coutarea hexandra ajol.info and Exostema caribaeum researchgate.net. This solvent extraction step serves to obtain a crude extract containing this compound along with other lipophilic compounds.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification of natural products like this compound from crude extracts and fractions. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Chromatography has been successfully employed in the isolation of this compound. Early work mentioned the use of chromatography, although initial attempts with column chromatography on a viscous gum containing multiple compounds were not entirely successful in achieving complete separation gla.ac.uk. However, preparative thin-layer chromatography (TLC) was used to obtain apparently homogeneous bands, which were later found to be mixtures gla.ac.uk.

More recent studies on related 4-phenylcoumarins from Exostema species and Coutarea hexandra have utilized various chromatographic methods. For example, purification steps for this compound isolated from Coutarea hexandra involved techniques such as column chromatography on silica (B1680970) gel and preparative thin-layer chromatography ajol.info. Different solvent systems, such as benzene-ethyl acetate (B1210297) mixtures, were used as eluents ajol.info. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have also been developed for the analysis and quantification of 4-phenylcoumarins in Exostema caribaeum, highlighting the importance of advanced liquid chromatography in the field researchgate.netunam.mx. These techniques offer improved separation efficiency and reduced analysis time researchgate.net.

Spectroscopic Characterization Techniques for this compound

Once isolated, the structural elucidation of this compound relies heavily on spectroscopic methods, which provide detailed information about the molecule's atoms, functional groups, and connectivity.

Early structural assignments of this compound were based on spectral evidence ajol.info. The established structure of this compound is 8-hydroxy-5,7-dimethoxy-4-(p-methoxyphenyl)coumarin researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the environment and connectivity of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) karary.edu.sdfiveable.menumberanalytics.comtjnpr.orgslideshare.net.

In the structural elucidation of this compound, NMR spectroscopy played a crucial role. The analysis of the ¹H NMR spectrum provided insights into the types and arrangement of hydrogen atoms in the molecule. For instance, signals corresponding to aromatic protons and methoxy (B1213986) groups were observed ajol.info. The substitution pattern on the aromatic rings, particularly the A and B rings of the coumarin (B35378) structure, was deduced from the coupling patterns and chemical shifts of the aromatic protons ajol.info. The presence of an isolated proton signal was attributed to a proton on the A ring ajol.info.

¹³C NMR spectroscopy provides information about the carbon skeleton and the chemical environment of each carbon atom karary.edu.sdtjnpr.org. The ¹³C NMR spectrum of this compound was in agreement with a 5,7,8-trimethoxy substitution pattern on the A ring ajol.info.

By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers were able to piece together the molecular framework of this compound fiveable.meslideshare.net.

Mass Spectrometry in Compound Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern karary.edu.sdfiveable.menumberanalytics.com. This information is crucial for confirming the molecular formula and gaining insights into the structural fragments of the molecule.

In the characterization of this compound, mass spectrometry was used to determine its molecular weight ajol.info. The mass spectrum showed an intense (M-Me) ion, which was correlated with the presence of a methoxy substituent ajol.info. The fragmentation pattern observed in the mass spectrum provided supporting evidence for the proposed structure of this compound, helping to confirm the arrangement of substituents on the coumarin core ajol.info. Mass spectrometry complements NMR by providing the molecular weight, which is essential for determining the molecular formula deduced from elemental composition or spectroscopic data fiveable.me.

Advanced Spectroscopic Methods in Elucidating this compound Analogue Structures

While the primary structural elucidation of this compound itself relied on fundamental NMR and MS techniques, advanced spectroscopic methods are increasingly employed in natural product chemistry, particularly for complex molecules and the elucidation of analogue structures. These advanced techniques can provide more detailed information about connectivity, stereochemistry, and conformation.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing through-bond correlations between nuclei numberanalytics.comtjnpr.org. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms tjnpr.org. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space correlations, helping to determine the relative stereochemistry and conformation of a molecule numberanalytics.comtjnpr.org.

Although specific data from advanced spectroscopic methods applied directly to this compound were not detailed in the immediate search results, these techniques are routinely used in the structural elucidation of coumarins and their analogues numberanalytics.comtjnpr.org. For instance, 2D NMR could be used to unambiguously assign all proton and carbon signals and confirm the connectivity within the 4-phenylcoumarin (B95950) framework of this compound and its derivatives. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide more detailed fragmentation patterns, aiding in the identification of structural subunits and the differentiation of isomers.

Structural Confirmation through Chemical Transformations

Chemical transformations have been employed to confirm the proposed structure of this compound researchgate.net. One approach involves the synthesis of this compound or its derivatives and comparing the synthetic product with the natural compound ajol.infoinsaindia.res.in.

For example, 5,7,8,4'-tetramethoxy-4-phenylcoumarin, a methyl derivative of this compound, was synthesized ajol.info. This synthesis was achieved through the Perkin cyclization of 2-hydroxy-3,4,6,4'-tetramethoxybenzophenone ajol.info. The synthetic 5,7,8,4'-tetramethoxy-4-phenylcoumarin was then compared to a neoflavonoid isolated from Coutarea hexandra, confirming its structure ajol.info.

Furthermore, the conversion of a synthetic precursor, 5,7,4'-trimethoxy-8-ethoxy-4-phenylcoumarin, to 8-hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (this compound) using BCl₃ provided chemical confirmation of the natural compound's structure ajol.info. The product obtained from this reaction was found to be identical in all respects to the natural this compound, including melting point ajol.info.

These chemical transformations, including synthesis and controlled reactions, provided crucial evidence to support and confirm the structural assignment of this compound as 8-hydroxy-5,7-dimethoxy-4-(p-methoxyphenyl) coumarin researchgate.netajol.info.

Biosynthetic Pathways and Precursors of Exostemin

Theoretical Frameworks of Neoflavonoid Biosynthesis

Neoflavonoids are a distinct class of flavonoid compounds distinguished by the arrangement of their carbon skeleton. While most flavonoids have a C6-C3-C6 skeleton arranged as a 2-phenylchroman-4-one derivative, neoflavonoids, including 4-phenylcoumarins like Exostemin, possess a 4-phenylcoumarin (B95950) (4-arylcoumarin) core ebi.ac.uk. The biosynthetic framework for flavonoids is well-established and serves as the theoretical basis for understanding neoflavonoid formation. This process begins with precursors from the shikimate pathway, which are then channeled into the general phenylpropanoid pathway researchgate.netmdpi.com. From there, specific branch pathways lead to the vast diversity of flavonoid structures. The formation of the characteristic 4-phenylcoumarin structure of neoflavonoids is believed to diverge from the main flavonoid pathway at a key intermediate, although the precise enzymatic steps are less characterized than those for more common flavonoids like flavones and flavonols.

Role of the Shikimate Pathway in this compound Precursor Formation

The shikimate pathway is a crucial metabolic route in plants and microorganisms that links carbohydrate metabolism to the biosynthesis of aromatic compounds wikipedia.orgfrontiersin.org. It is the origin of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan frontiersin.org. For this compound biosynthesis, L-phenylalanine is the essential precursor derived from this pathway nih.govresearchgate.net.

The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), both derived from primary carbohydrate metabolism. A series of seven enzymatic reactions ensues, producing key intermediates. The end product of this pathway is chorismate, which serves as a critical branch-point metabolite researchgate.netresearchgate.net. Chorismate is then converted via prephenate to L-phenylalanine, the direct precursor that enters the phenylpropanoid pathway researchgate.net.

Key Intermediates of the Shikimate Pathway

Intermediate Description
Phosphoenolpyruvate (PEP) A three-carbon compound derived from glycolysis.
Erythrose 4-phosphate (E4P) A four-carbon sugar phosphate from the pentose phosphate pathway.
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) The seven-carbon product of the initial condensation reaction.
Shikimic Acid The hallmark intermediate from which the pathway gets its name.
Chorismic Acid The final product of the pathway and the precursor for aromatic amino acids.

Involvement of the Phenylpropanoid Pathway in this compound Biosynthesis

The general phenylpropanoid pathway is the central metabolic route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and coumarins, all derived from L-phenylalanine wikipedia.orgnih.govtaylorandfrancis.com. This pathway is responsible for constructing the C6-C3 (phenylpropanoid) unit that forms a part of the this compound structure.

The pathway begins when L-phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid wikipedia.orgnih.gov. This is the committed step that channels the carbon flow from primary metabolism into the phenylpropanoid network nih.gov. Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid. The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A molecule to form p-Coumaroyl-CoA nih.gov. This activated thioester, p-Coumaroyl-CoA, is a key branch-point intermediate that can enter various downstream pathways, including the one leading to neoflavonoids wikipedia.org.

Enzymatic Steps and Key Intermediates in this compound Production

Following the formation of p-Coumaroyl-CoA, the biosynthesis of the flavonoid skeleton commences. The formation of the 4-phenylcoumarin core of this compound is thought to follow a pathway that shares initial steps with other flavonoids but diverges to create the specific neoflavonoid structure.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme performs a stepwise condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA (derived from acetate (B1210297) metabolism) to form a C15 intermediate known as naringenin chalcone nih.govmdpi.comresearchgate.net. Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone, typically naringenin nih.govmdpi.com.

Key Enzymes in Flavonoid and Neoflavonoid Biosynthesis

Enzyme Abbreviation Role
Phenylalanine Ammonia-Lyase PAL Converts L-phenylalanine to cinnamic acid. nih.gov
Cinnamate-4-Hydroxylase C4H Hydroxylates cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase 4CL Activates p-coumaric acid to p-Coumaroyl-CoA. nih.gov
Chalcone Synthase CHS Condenses p-Coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comresearchgate.net
Chalcone Isomerase CHI Cyclizes naringenin chalcone to the flavanone naringenin. nih.govmdpi.com

Comparative Analysis of this compound Biosynthesis across Exostema Species

Detailed comparative studies on the biosynthetic pathways of this compound and related neoflavonoids across different species of the genus Exostema are currently limited. Phytochemical investigations have led to the isolation and identification of several 4-phenylcoumarins from specific species, such as Exostema caribaeum nih.gov. The presence of a variety of structurally related neoflavonoids within a single species suggests a robust and potentially branched biosynthetic pathway. However, without comparative genomic or transcriptomic data across the genus, it is difficult to ascertain the conservation or divergence of the enzymatic machinery involved. Phylogenetic analyses of the Exostema genus have been conducted to understand the evolutionary relationships between species, but these studies have not yet been integrated with detailed phytochemical and biosynthetic analyses researchgate.net.

Molecular Mechanisms of Action of Exostemin and Its Analogues

Modulation of Intracellular Signaling Pathways by Exostemin

A notable aspect of this compound's mechanism of action involves its interaction with intracellular signaling pathways, particularly the cyclic adenosine (B11128) monophosphate (cAMP) system.

Inhibition of Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase by this compound I and this compound III

Studies have demonstrated that this compound I (8-hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin) and this compound III (5,7,8,4'-tetramethoxy-4-phenylcoumarin), compounds isolated from Exostema species, exhibit inhibitory activity against 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). mdpi.com PDEs are a superfamily of enzymes critical for hydrolyzing cAMP, thereby regulating its intracellular concentration. nih.govnih.govwikipedia.org

Implications of cAMP Pathway Modulation on Cellular Processes

The inhibition of cAMP phosphodiesterase by this compound I and this compound III leads to an increase in the intracellular levels of cAMP. mdpi.comwikipedia.orgcvpharmacology.com As a ubiquitous second messenger, cAMP plays a pivotal role in mediating signals from various extracellular stimuli, influencing a wide array of cellular functions including metabolic regulation, gene expression, and cell proliferation. nih.govfiveable.me Elevated cAMP levels can activate protein kinase A (PKA), which subsequently phosphorylates numerous downstream targets, orchestrating diverse physiological responses. nih.govfiveable.me The modulation of the cAMP pathway by these compounds holds implications for processes such as inflammatory responses and the activity of immune cells. mdpi.comous-research.nomdpi.com

Enzyme Inhibition Profiles of this compound and Related 4-Phenylcoumarins

Beyond their effects on cAMP phosphodiesterase, this compound and other 4-phenylcoumarins have been investigated for their potential to inhibit a range of enzymes.

Antiplasmodial Action via Undetermined Enzymatic Targets

Historically, Exostema species have been utilized in traditional medicine for the treatment of malaria. mdpi.comresearchgate.net Phytochemical analyses have identified 4-phenylcoumarins as likely contributors to these antimalarial properties. mdpi.comresearchgate.net While this compound and its analogues, including O-methylthis compound (4',5,7,8-tetramethoxy-4-phenylcoumarin), have demonstrated antiplasmodial activity against Plasmodium falciparum, including strains resistant to chloroquine, the precise enzymatic targets through which they exert this effect have not been definitively identified. psu.eduresearchgate.net Research into the antimalarial mechanisms of other natural compounds suggests a variety of potential enzymatic targets within the malaria parasite, but further studies are required to pinpoint the specific enzymes inhibited by this compound and related 4-phenylcoumarins. nih.govnih.gov

Investigations into Alpha-Glucosidase Inhibition

The enzyme inhibition profiles of plant extracts containing 4-phenylcoumarins have also led to investigations into their effects on alpha-glucosidase. researchgate.netnih.govmdpi.com Alpha-glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com Inhibition of this enzyme can help mitigate the postprandial rise in blood glucose levels. nih.govmdpi.com While some plant extracts rich in various phenolic compounds, including coumarins, have shown alpha-glucosidase inhibitory activity, specific research detailing the direct inhibitory effect of this compound on this enzyme is limited within the available information. nih.govmdpi.comresearchgate.net However, given the presence of 4-phenylcoumarins in plants known for this activity, the potential for this compound to act as an alpha-glucosidase inhibitor warrants further dedicated study. researchgate.netunam.mx

Molecular Interactions with Biological Macromolecules

Protein-Ligand Binding Studies

Protein-ligand binding is a critical aspect of a compound's pharmacokinetic profile and mechanism of action, influencing its distribution and clearance. researchgate.netpharmaron.com Studies on protein binding often involve assessing the affinity of a compound to plasma proteins like human serum albumin (HSA) or alpha-1-acid glycoprotein (B1211001) (AGP) using techniques such as equilibrium dialysis, fluorescence titration, or isothermal titration calorimetry (ITC). researchgate.netpharmaron.comxenotech.comnih.gov Molecular docking studies can complement experimental findings by providing insights into the atomic interactions driving the binding process. researchgate.net

While specific protein-ligand binding studies for this compound were not prominently found in the search results, research on other compounds highlights the importance of these interactions. For instance, studies have investigated the binding affinity of various compounds to proteins like COX-2 and DPPH, suggesting that compounds with strong binding affinity may be key active ingredients. researchgate.net The binding of compounds to serum proteins can affect the fraction of unbound drug, which is crucial for its biological availability and impact on in vivo studies. xenotech.com

Receptor-Ligand Interactions and Cellular Signaling

Receptor-ligand interactions are fundamental to cellular signaling, where signaling molecules (ligands) bind to specific receptors on or within target cells, triggering a cascade of intracellular events that lead to a cellular response. nih.govmanifoldapp.orgpressbooks.pub Cell-surface receptors, such as transmembrane receptors, play a key role in signal transduction by converting extracellular signals into intracellular ones. manifoldapp.orgpressbooks.pub The binding of a ligand to a receptor can initiate signaling pathways involving enzymes, second messengers, and activated proteins, often leading to signal amplification. pressbooks.pub

Although direct studies on this compound's specific receptor interactions and cellular signaling pathways were not detailed in the provided search results, the general mechanisms of coumarins and related compounds offer context. Coumarin (B35378) derivatives have been shown to affect various signaling pathways, particularly in the context of their observed biological activities like antineoplastic effects. mdpi.com These effects can involve the inhibition of cell cycle phases and the induction of apoptosis, processes mediated through complex signaling cascades. mdpi.com The substitution pattern on the coumarin ring can influence its ability to regulate biological and pathological processes by affecting these cellular and molecular pathways. mdpi.com

Influence on Gene Expression and Transcriptional Regulation by Related Coumarins

The ultimate response of cells to extracellular signals, including those mediated by receptor-ligand interactions, often involves changes in gene expression and transcriptional regulation. nih.govcuny.edu Signal transduction pathways can regulate the transcription of RNA and the translation of proteins. cuny.edu Transcription factors, which bind to regulatory sites in DNA, are key proteins that control the initiation of transcription and are often activated as a consequence of signaling cascades. nih.govcuny.edu

Research on various coumarins has demonstrated their influence on gene expression. For example, furocoumarins isolated from Psoralea corylifolia have been shown to regulate the transcription of the corticotrophin releasing factor (CRF) gene. nih.gov Psoralidin, a component of P. coryifolia, was found to inhibit forskolin-induced CRF promoter activity and suppress CRF gene transcription, suggesting a molecular mechanism for its antidepressant effects. nih.gov

Studies on simple coumarins have also investigated their influence on the expression of genes related to anxiety in zebrafish models. mdpi.com These studies observed that different coumarins could either decrease or increase the expression of genes like c-fos and gal, highlighting their potential to modulate transcriptional activity. mdpi.com Furthermore, coumarins have been implicated in regulating genes involved in plant defense mechanisms, such as those responsible for coumarin synthesis, which can be influenced by transcription factors. oup.com

While direct evidence for this compound's specific influence on gene expression was not found, the documented effects of related coumarins and neoflavonoids on transcriptional regulation suggest that this compound may also exert some of its biological effects through similar mechanisms.

Biological Activities and Preclinical Mechanistic Studies of Exostemin

Antiplasmodial Activity in In Vitro Models

Efficacy against Chloroquine-Sensitive Plasmodium falciparum Strains

Research on O-methylexostemin, a related 4-phenylcoumarin (B95950), has indicated efficacy against chloroquine-sensitive strains of Plasmodium falciparum. Specifically, O-methylthis compound demonstrated an half-maximal inhibitory concentration (IC₅₀) of 3.6 µg/mL against the chloroquine-sensitive poW strain of P. falciparum. researchgate.net Another related compound, Exomexin A (4',8-dihydroxy-5,7-dimethoxy-4-phenylcoumarin), also isolated from Exostema mexicanum, showed an IC₅₀ of 3.6 µg/mL against the chloroquine-sensitive strain. researchgate.net

Efficacy against Chloroquine-Resistant Plasmodium falciparum Strains

O-methylthis compound has also shown activity against chloroquine-resistant strains of P. falciparum. The IC₅₀ value for O-methylthis compound against the chloroquine-resistant Dd2 strain was reported as 1.6 µg/mL. researchgate.net Similarly, Exomexin A exhibited an IC₅₀ of 1.6 µg/mL against the Dd2 strain. researchgate.net These findings suggest that related 4-phenylcoumarins from Exostema species possess in vitro antiplasmodial activity against both sensitive and resistant strains of the malaria parasite.

Table 1: In Vitro Antiplasmodial Activity of Related 4-Phenylcoumarins from Exostema mexicanum researchgate.net

CompoundP. falciparum Strain (Sensitivity)IC₅₀ (µg/mL)
O-methylthis compoundpoW (Chloroquine-Sensitive)3.6
O-methylthis compoundDd2 (Chloroquine-Resistant)1.6
Exomexin ApoW (Chloroquine-Sensitive)3.6
Exomexin ADd2 (Chloroquine-Resistant)1.6

Effects on Metabolic Regulation in Preclinical Models

Information specifically detailing the effects of this compound on metabolic regulation, including glucose and lipid metabolism pathways, in preclinical models is not available in the examined literature. While some studies discuss the impact of other compounds or interventions on these metabolic processes in various animal models, direct research on this compound's influence in this area was not found.

Modulation of Glucose Metabolism Pathways

Despite searches for information on this compound's effects on glucose metabolism, no specific data or detailed mechanisms regarding its modulation of glucose metabolism pathways in preclinical models were identified. General information exists on how other compounds affect glucose uptake, insulin (B600854) signaling, and related pathways in various model systems, but this information is not specific to this compound.

Impact on Lipid Metabolism in Animal Models (where mechanisms are explored)

Similarly, no specific data or exploration of mechanisms regarding this compound's impact on lipid metabolism in animal models were found in the reviewed literature. While the broader scientific literature discusses the regulation of lipid metabolism and the effects of various substances on this process in animal models, there is a lack of published research focusing on this compound in this context.

Cellular Proliferation Modulation in In Vitro Systems

Induction of Cellular Responses and Apoptosis Pathways (mechanistic studies)

Research into the mechanisms by which compounds like this compound exert their effects often involves studying the induction of cellular responses, including programmed cell death or apoptosis. Apoptosis is a highly regulated process crucial for tissue homeostasis and the elimination of unwanted or damaged cells. mdpi.comnih.gov It involves complex intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. mdpi.comnih.gov Initiator caspases, such as caspase-8 and -9, and executioner caspases, including caspase-3, -6, and -7, play key roles in these cascades. mdpi.com The extrinsic pathway is triggered by death ligands binding to cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of caspase-8. mdpi.com The intrinsic pathway is activated by intracellular signals like DNA damage or oxidative stress, resulting in mitochondrial dysfunction and the release of pro-apoptotic factors that activate caspase-9. mdpi.com While the provided search results mention that exemestane (B1683764) increased apoptosis in lung cancer cell lines nih.gov, specific detailed mechanistic studies linking this compound directly to the induction of particular apoptosis pathways (intrinsic or extrinsic) or the modulation of specific caspases were not found within the provided snippets. However, the general understanding of apoptosis pathways is well-documented in the literature mdpi.comnih.govnih.gov, providing a framework for future mechanistic investigations into this compound's potential pro-apoptotic effects.

Anti-Inflammatory Effects and Associated Molecular Pathways

This compound has been indicated in popular medicine for various pharmacological activities, including anti-inflammatory effects. researchgate.net The Rubiaceae family, from which this compound is isolated, is known to contain species with anti-inflammatory properties. nih.govmdpi.com Inflammation is a complex biological response involving various molecular pathways. Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins. nih.gov Other molecular targets in anti-inflammatory responses include transcription factors like NF-κB and AP-1, as well as signaling pathways such as JAK/STAT and those involving interleukins like IL-10, a potent anti-inflammatory cytokine. researchgate.netmdpi.com Some compounds can also modulate inflammatory responses by affecting intracellular signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.comresearchgate.net Specifically, this compound I and this compound III, identified as 4-phenylcoumarins from Exostema species, have been shown to inhibit the activity of 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterase. nih.govmdpi.comresearchgate.net This inhibition is considered clinically relevant because cAMP is an intracellular second messenger involved in various metabolic pathways and immune cell activities. nih.govmdpi.comresearchgate.net This suggests a potential molecular pathway through which this compound might exert anti-inflammatory effects by modulating cAMP signaling.

Advanced Research Methodologies for Exostemin Investigation

Analytical Method Development and Validation for Exostemin Quantification

Accurate quantification of this compound is essential for phytochemical studies, pharmacokinetic analysis, and biological activity evaluations. The development and validation of reliable analytical methods ensure the precision, accuracy, and sensitivity of the measurements.

Ultra-High Performance Liquid Chromatography coupled with Photodiode Array Detection (UHPLC-PDA) has emerged as a powerful technique for the analysis of complex plant extracts containing compounds like this compound. UHPLC offers enhanced chromatographic resolution, speed, and sensitivity compared to traditional HPLC, primarily due to the use of smaller particle size columns and higher operating pressures researchgate.netresearchgate.netnih.gov. PDA detection allows for the acquisition of full UV-Vis spectra across the eluted peaks, aiding in compound identification and purity assessment nih.govmdpi.com.

UHPLC-PDA methods have been developed and validated for the simultaneous quantification of 4-phenylcoumarins, including those found in Exostema caribaeum researchgate.netresearchgate.netdntb.gov.ua. Method validation typically involves assessing parameters such as selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy researchgate.netresearchgate.netnih.govmdpi.com. For instance, studies on the quantification of 4-phenylcoumarins in Exostema caribaeum stem bark using UHPLC-PDA have demonstrated good linearity with R² values typically exceeding 0.9931 within tested concentration ranges researchgate.net. The sensitivity of UHPLC-PDA, with low LOD and LOQ values, allows for the detection and quantification of these compounds even at low concentrations nih.govmdpi.com. The accuracy and precision of these methods are evaluated through recovery studies and measures of relative standard deviation (RSD) researchgate.netmdpi.com.

Beyond UHPLC-PDA, other chromatographic and electrophoretic techniques play roles in the study of this compound and related compounds. High-Performance Liquid Chromatography (HPLC), a precursor to UHPLC, is commonly used for the analysis and purification of natural products, including coumarins researchgate.netevitachem.comevitachem.com. HPLC-UV methods have been developed for the quantitative determination of specific 4-phenylcoumarins in plant extracts researchgate.netresearchgate.net. Thin-layer chromatography (TLC) is also utilized for monitoring reaction progress and preliminary separation in the synthesis and isolation of compounds evitachem.com.

Chromatographic techniques, in general, are fundamental for the purification of this compound from crude plant extracts, separating it from other co-occurring compounds evitachem.comevitachem.com. Various stationary phases and mobile phase systems can be employed depending on the polarity and chemical characteristics of this compound and the matrix.

Electrophoretic approaches, which separate compounds based on their charge and size in an electric field, are widely used in biochemistry and molecular biology youtube.comnih.govnih.gov. While direct application of electrophoresis for routine this compound quantification might be less common compared to chromatography due to its neutral nature, electrophoretic techniques can be valuable in studies investigating the interaction of this compound with charged biomolecules like proteins or nucleic acids, or for analyzing enzyme activity that might be modulated by this compound worthington-biochem.comnih.govmedcraveonline.com.

Computational and In Silico Approaches in this compound Research

Computational and in silico methods provide powerful tools for predicting the behavior, properties, and potential biological activities of this compound without the need for extensive experimental work. These methods leverage the known chemical structure of this compound to gain insights into its interactions and potential effects.

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand), such as this compound, to another molecule (receptor), typically a protein, when bound to each other to form a stable complex unam.mxdokumen.pub. This method estimates the binding affinity between the ligand and receptor, providing insights into the likelihood and strength of their interaction dokumen.pub. Molecular docking studies are valuable for identifying potential biological targets of this compound and understanding the molecular basis of its activity. Studies involving molecular docking of coumarin (B35378) derivatives have been conducted to explore their potential inhibitory activities against various targets ntua.gr.

Molecular dynamics (MD) simulations extend molecular docking by simulating the time evolution of a molecular system arxiv.orgmatlantis.comwustl.educompchems.com. MD simulations provide information about the dynamic behavior of molecules, allowing researchers to observe conformational changes, study binding kinetics, and assess the stability of ligand-receptor complexes over time matlantis.comwustl.edu. This technique can provide a more realistic picture of how this compound might interact with its targets in a biological environment, accounting for flexibility and solvent effects compchems.comresearchgate.net. MD simulations have been applied to study the dynamics of naturally occurring coumarins and their interactions with enzymes dntb.gov.ua.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the chemical structure of a set of compounds with their biological activity dntb.gov.ualpnu.uanih.gov. By analyzing the structural features of this compound and related coumarins with known activities, QSAR models can predict the potential bioactivity of this compound ntua.grdntb.gov.ua. These models utilize various molecular descriptors that capture different aspects of the compound's structure and properties nih.gov. QSAR modeling can help prioritize compounds for experimental testing and guide the design of new derivatives with improved activity dokumen.pub. Studies have employed QSAR modeling to predict the activity of coumarin derivatives against various biological targets ntua.grdntb.gov.ua.

Theoretical studies, often employing quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods, can provide detailed insights into the mechanisms of enzyme inhibition by compounds like this compound core.ac.uk. These studies can elucidate the specific interactions between the inhibitor and the enzyme's active site, the transition states involved in the inhibition process, and the energy profiles of the reaction core.ac.uk. While direct theoretical studies on this compound's enzyme inhibition mechanism were not prominently found in the initial search, theoretical studies on the inhibition mechanisms of other related compounds, such as the steroidal aromatase inhibitor Exemestane (B1683764), demonstrate the applicability of these methods to understanding coumarin-like structures' interactions with enzymes core.ac.uk. These studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, and the key residues involved in binding and catalysis worthington-biochem.comnih.govmedcraveonline.com.

Artificial Intelligence (AI) and Machine Learning in Synthesis Pathway Optimization for Related Compounds

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly relevant in optimizing synthesis pathways for complex molecules, including compounds structurally related to this compound, such as other coumarin derivatives. AI methodologies, including ML and deep learning, are explored in various aspects of drug discovery, such as target identification, virtual screening, and drug design uni.lu. These computational approaches can analyze large datasets of known drug-target interactions to predict new pairs or optimize existing drug properties uni.lu. For instance, graph neural networks (GNNs) have been employed to predict molecular properties and optimize drug design uni.lu.

In the realm of material discovery, reinforcement learning (RL) can be applied to optimize the synthesis process uni.lu. RL involves an agent learning to make decisions through trial and error within an environment to achieve specific goals, guided by feedback in the form of rewards or penalties uni.lu. This method is particularly useful for exploring various actions and learning from outcomes to optimize behavior uni.lu.

Synthetic Chemistry Approaches for this compound and Analogues

Synthetic chemistry plays a crucial role in accessing this compound and its analogues, enabling detailed studies of their properties and potential applications. The synthesis of 4-arylcoumarins, also known as neoflavones, has been an area of focus due to their diverse biological activities nih.gov.

Total Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The total synthesis of this compound and related 4-phenylcoumarins has been reported. One synthetic route to 8-hydroxy-5,7-dimethoxy-4-(p-methoxyphenyl)coumarin, a structure corresponding to this compound, involved condensing 1,2-dihydroxy-3,5-dimethoxybenzene with p-methoxybenzoylacetic ester nih.gov. While the melting points of the synthetic compound and its acetate (B1210297) differed from early reports for natural this compound, there was general agreement in spectral data nih.gov. The synthesis of a simpler 4-phenyl analogue also showed melting points remarkably close to those of this compound and its derivatives, suggesting potential discrepancies in earlier characterizations of the natural product nih.gov.

Another synthesis of 8-hydroxy-5,7,4'-trimethoxy-4-phenylcoumarin (this compound) was achieved by reacting 5,7,4'-trimethoxy-8-ethoxy-4-phenylcoumarin with BCl₃. The synthetic product was found to be identical in all respects with the natural compound isolated from Coutarea hexandra.

Structure-Activity Relationship (SAR) studies for coumarin derivatives are actively pursued to understand how structural modifications influence biological activity. While specific detailed SAR studies solely focused on a wide range of this compound derivatives are not extensively detailed in the provided results, research on other 4-phenylcoumarin (B95950) and related 4-phenylquinolin-2(1H)-one derivatives highlights the importance of substituents on the aryl moieties (A and B rings) for their activity nih.gov. For example, studies on 7-hydroxy-4-phenylcoumarin (B181766) derivatives have investigated their leishmanicidal activity based on structural variations. Similarly, SAR studies on 4-phenylquinolin-2(1H)-one derivatives, which share structural similarities with 4-arylcoumarins, have explored the impact of methoxy (B1213986) groups on anticancer activities. These studies collectively contribute to the broader understanding of the structural features that govern the biological effects of this class of compounds, providing insights relevant to the design and synthesis of this compound analogues for SAR investigations.

Development of Novel Synthetic Routes for 4-Phenylcoumarin Scaffold

The 4-phenylcoumarin (4-arylcoumarin) scaffold is a privileged structure in medicinal chemistry, and the development of efficient synthetic routes to access this core is an ongoing area of research nih.gov. Various methods have been reported for the synthesis of 4-arylcoumarins since the classical Pechmann condensation nih.gov.

Many synthetic routes to the central 2-pyrone moiety of 4-arylcoumarins involve the formation of the O(1)−C(2) ester bond nih.gov. However, alternative strategies exist, such as intramolecular cyclization of phenylacrylic acids, which involves bond formation between the A ring and O(1) nih.gov. The formation of a bond between the C ring and the 4-aryl group (B ring) is also considered a useful strategy, particularly for late-stage diversification of bioactive 4-arylcoumarins nih.gov.

Recent advances in the synthesis of 4-arylcoumarins include approaches utilizing transition-metal catalysts and unconventional activation methods for the cyclization of the coumarin system, arylation of activated coumarins, and direct arylation of unactivated coumarins. For instance, palladium-catalyzed annulation of internal alkynes by o-iodophenols in the presence of carbon monoxide has been shown to yield 3,4-disubstituted coumarins. Another approach involves the cycloisomerization of (hydroxy/aminophenyl) propargyl alcohols nih.gov. Microwave-promoted, one-pot, solvent-free synthesis from 2-hydroxybenzophenones has also been reported nih.gov. Novel routes continue to be developed, including those using oxidative cyclization and palladium-catalyzed coupling reactions nih.gov. The synthesis of substituted 4-phenyl coumarins has also been achieved through methods like nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin.

Future Research Directions and Translational Perspectives for Exostemin

Elucidation of Comprehensive Molecular Interaction Networks

Understanding the complete spectrum of molecular interactions mediated by Exostemin is a critical area for future research. Molecular interaction networks (MINs) provide a framework to capture the complex relationships between molecules within a biological system, such as protein-protein interactions or gene co-expression nih.govnih.gov. Advanced computational approaches, including geometric deep learning models, are being developed to learn representations of atomic structures of intermolecular interactions across various biomolecular modalities. Applying such methodologies to this compound could help predict and map its interactions with a wide range of biological targets, moving beyond the previously reported inhibition of cAMP phosphodiesterase by related compounds like this compound I and this compound III nih.gov. Future studies should aim to construct comprehensive MINs for this compound to reveal its potential binding partners and affected pathways, potentially identifying novel mechanisms of action. Techniques involving graphlet topology are also being explored to uncover the functional organization within these networks.

Investigation of this compound’s Role in Intercellular Communication Pathways

Intercellular communication, often mediated by signaling molecules and extracellular vesicles like exosomes, plays a crucial role in various physiological and pathological processes. While the direct involvement of this compound in these communication pathways has not been extensively documented, its presence as a bioactive molecule in plant extracts used traditionally suggests a potential to influence cellular interactions. Future research could explore if this compound or its metabolites are transported via extracellular vesicles or if they modulate the release or cargo of exosomes. Investigating the impact of this compound on signaling molecules involved in cell-to-cell communication, such as cytokines, chemokines, or growth factors, could reveal novel therapeutic targets or mechanisms.

Exploring Novel Biological Targets and Signaling Cascades

This compound is a 4-phenylcoumarin (B95950), a class of neoflavonoids known for diverse biological activities and interactions with various biological targets uni.lu. While inhibition of cAMP phosphodiesterase has been noted for related compounds nih.gov, the full range of this compound's biological targets and the signaling cascades it influences remain largely unexplored. Future research should employ a combination of in silico predictions, in vitro binding assays, and cell-based functional studies to identify novel protein targets, enzymes, or receptors that interact with this compound. Investigating the downstream effects of these interactions on key cellular signaling pathways, such as those involved in metabolism, inflammation, or cell growth, could provide a more complete picture of this compound's biological profile and therapeutic potential.

Application of Omics Technologies (Proteomics, Metabolomics) to this compound Studies

The application of high-throughput omics technologies, such as proteomics and metabolomics, can provide a global view of the molecular changes induced by this compound in biological systems. Metabolomics can help identify metabolic pathways affected by this compound exposure, potentially revealing its impact on cellular energy production, lipid metabolism, or other crucial processes. Proteomics can identify changes in protein expression levels or post-translational modifications in response to this compound, pointing towards affected cellular functions and signaling networks. Integrating data from both proteomics and metabolomics, along with transcriptomics, could offer a systems-level understanding of this compound's effects and identify potential biomarkers of its activity.

Engineered Biosynthesis of this compound and its Derivatives

The isolation of natural products like this compound from plant sources can be challenging and dependent on geographical and environmental factors. Engineered biosynthesis offers a sustainable and controlled approach to produce this compound and novel derivatives. Future research could focus on identifying the biosynthetic pathway of this compound in Exostema caribaeum and transferring the relevant genes into a suitable microbial host for fermentation. Furthermore, metabolic engineering techniques could be employed to modify the pathway to produce this compound analogues with potentially improved potency, selectivity, or pharmacokinetic properties. This approach could ensure a consistent supply of this compound for research and potential therapeutic development.

Advanced Preclinical Models for Mechanistic Insight Beyond In Vitro

While some studies have utilized rodent models to investigate the effects of Exostema caribaeum extracts containing this compound, particularly regarding antihyperglycemic activity nih.gov, future research on this compound itself requires the use of advanced preclinical models to gain deeper mechanistic insights and assess translational potential. This includes employing more complex in vitro models like organoids or 3D cell cultures, as well as relevant in vivo animal models that recapitulate specific disease conditions where this compound is hypothesized to have a therapeutic effect. Studies in these models should focus on elucidating the pharmacokinetics and pharmacodynamics of this compound, confirming its biological targets in a complex biological environment, and evaluating its efficacy and potential mechanisms of action in disease contexts.

Comparative Pharmacological Profiling of this compound Analogues

This compound is a 4-phenylcoumarin, a structural class with numerous known analogues uni.lu. Comparative pharmacological profiling of this compound and its naturally occurring or synthetically derived analogues is a crucial step in identifying compounds with optimal biological activity and specificity. Future research should involve synthesizing a library of this compound analogues with modifications at different positions of the coumarin (B35378) and phenyl rings. These analogues should then be systematically tested in a panel of in vitro assays to compare their potency and selectivity against identified biological targets, as well as their effects on relevant cellular pathways. Structure-activity relationship (SAR) studies based on this profiling will be essential for the rational design of more potent and selective this compound-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.